![molecular formula C12H18BNO2S2 B15315011 5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a methylsulfanyl group and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the thiazole ring: This can be achieved by the cyclization of appropriate precursors containing sulfur and nitrogen.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the thiazole ring with a methylsulfanyl group, often using methylthiol or a related reagent.
Attachment of the tetramethyl-1,3,2-dioxaborolan-2-yl group: This is typically done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a boronic ester and a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the attached groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: Palladium catalysts for Suzuki-Miyaura coupling.
Major Products
Sulfoxides and sulfones: From oxidation of the methylsulfanyl group.
Modified thiazoles: From substitution reactions on the thiazole ring.
科学研究应用
5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-(methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the boron-containing group suggests potential interactions with biomolecules through boron-oxygen or boron-nitrogen bonds.
相似化合物的比较
Similar Compounds
5-(Methylsulfanyl)-2-phenyl-1,3-thiazole: Similar structure but with a phenyl group instead of the boron-containing group.
2-(Methylsulfanyl)-1,3-thiazole: Lacks the additional substituents on the thiazole ring.
Uniqueness
The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group in 5-(methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole makes it unique compared to other thiazole derivatives. This group can participate in unique chemical reactions and interactions, making the compound valuable for specific applications in research and industry.
属性
分子式 |
C12H18BNO2S2 |
|---|---|
分子量 |
283.2 g/mol |
IUPAC 名称 |
5-methylsulfanyl-2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole |
InChI |
InChI=1S/C12H18BNO2S2/c1-11(2)12(3,4)16-13(15-11)7-6-9-14-8-10(17-5)18-9/h6-8H,1-5H3/b7-6+ |
InChI 键 |
DTPSANNEWROUQO-VOTSOKGWSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NC=C(S2)SC |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=NC=C(S2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-bromo-2-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B15314938.png)
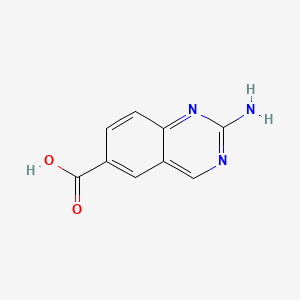
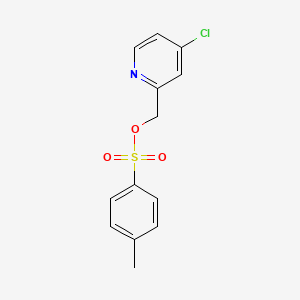
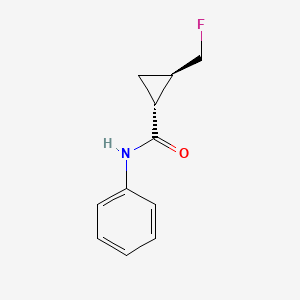
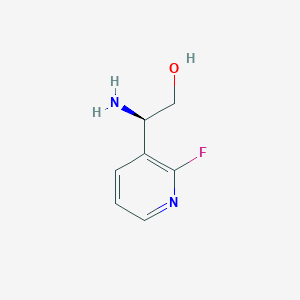
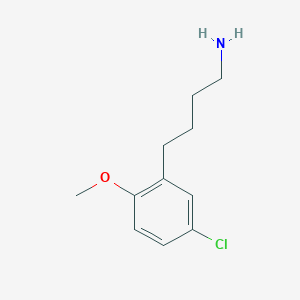

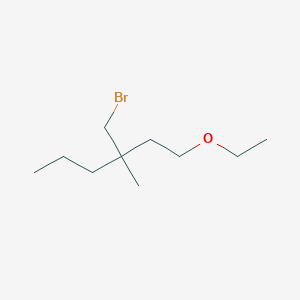
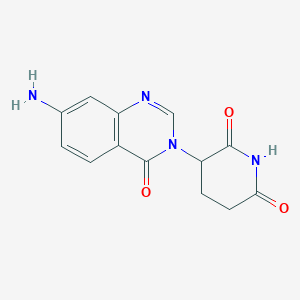
![4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
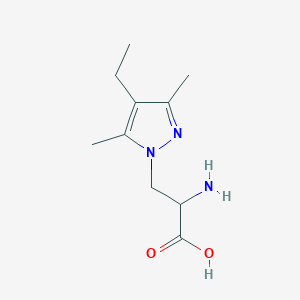
![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
